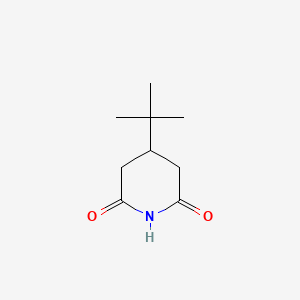

4-Tert-butylpiperidine-2,6-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-9(2,3)6-4-7(11)10-8(12)5-6/h6H,4-5H2,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGGBHMZGDGSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butylpiperidine 2,6 Dione and Its Structural Analogues

Classical and Conventional Synthetic Routes to Piperidine-2,6-diones

Traditional approaches to synthesizing piperidine-2,6-diones often rely on well-established cyclization reactions that are both robust and versatile.

Cyclization Reactions via Glutaric Acid Derivatives and Ammonia (B1221849) Surrogates

A common and straightforward method for the synthesis of the piperidine-2,6-dione ring system involves the cyclization of glutaric acid derivatives with ammonia or its surrogates. For instance, N-(thiazol-2-yl)piperidine-2,6-dione derivatives have been synthesized from the reaction of glutaric acid with various 2-aminothiazoles. rsc.org This reaction proceeds at ambient temperature, offering a simple and efficient route to these compounds. rsc.org

Another example involves the reaction of a corresponding aniline (B41778) derivative with glutaric anhydride (B1165640) in toluene (B28343) at reflux. researchgate.net The resulting intermediate is then cyclized using 1,1'-carbonyldiimidazole (B1668759) to yield the desired piperidine-2,6-dione. researchgate.net Similarly, the synthesis of 3-amino-2,6-piperidinedione hydrochloride starts with L-glutamine, which is first protected and then cyclized using N,N'-carbonyldiimidazole. google.com

A facile and practical approach for constructing α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones from methyl acetates and acrylamides has been developed under transition-metal-free conditions. researchgate.net This method features mild reaction conditions and operational simplicity. researchgate.net The proposed mechanism involves a Michael addition followed by an intramolecular imidation cascade. researchgate.net

| Starting Materials | Reagents | Product | Yield | Reference |

| Glutaric acid, 2-aminothiazoles | - | N-(thiazol-2-yl)piperidine-2,6-dione derivatives | - | rsc.org |

| Aniline derivative, Glutaric anhydride | Toluene, 1,1'-Carbonyldiimidazole | Piperidine-2,6-dione derivative | - | researchgate.net |

| L-Glutamine | N,N'-Carbonyldiimidazole, Acid | 3-Amino-2,6-piperidinedione hydrochloride | High | google.com |

| Methyl acetates, Acrylamides | KOtBu | α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones | Moderate to good | researchgate.net |

Formation of Imide Linkages in 4-Tert-butylpiperidine-2,6-dione Synthesis

The formation of the imide linkage is a critical step in the synthesis of this compound and its analogues. This is often achieved through the cyclization of an appropriate precursor. For example, the synthesis of various piperidine-2,6-dione derivatives has been accomplished by reacting an aniline derivative with glutaric anhydride, followed by cyclization of the resulting amic acid with 1,1'-carbonyldiimidazole. researchgate.net This two-step process highlights the formation of the imide ring from a dicarboxylic acid derivative and an amine.

In another approach, the reaction of isobenzofuran (B1246724) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of acetic acid and imidazole (B134444) leads to the formation of 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones. google.com This reaction demonstrates the formation of an imide by coupling a primary amine with a suitable carbonyl-containing precursor. google.com

Advanced and Catalytic Strategies for Piperidine-2,6-dione Formation

Modern synthetic chemistry has introduced a variety of advanced and catalytic methods for the construction of piperidine-2,6-diones, often providing higher efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Cycloaddition Reactions (e.g., Palladium-Catalyzed [4+2] Cycloadditions)

While specific examples of palladium-catalyzed [4+2] cycloadditions for the direct synthesis of this compound are not prevalent in the provided search results, metal-catalyzed reactions are widely used for the synthesis of piperidine (B6355638) rings in general. For instance, palladium-catalyzed aerobic oxidative cyclization of alkenes has been used to synthesize various six-membered nitrogen heterocycles. organic-chemistry.org Metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have also been developed for the efficient synthesis of piperidine derivatives. nih.gov These methods, while not directly forming the dione (B5365651), are crucial for creating substituted piperidine scaffolds that could be further oxidized to the desired dione.

Organocatalytic Approaches for Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of piperidine derivatives. nih.gov For example, the asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates has been achieved using a chiral phosphoric acid catalyst. rsc.org This reaction proceeds in one step from 3-vinyl indoles and imino esters, yielding products with high enantiomeric excess. rsc.org

Furthermore, organocatalytic aza-Michael reactions have been employed for the stereoselective synthesis of both 2,6-cis- and 2,6-trans-piperidines. nih.gov The combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst has afforded enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. nih.gov These methods demonstrate the potential of organocatalysis to control the stereochemistry of the piperidine ring, which is crucial for the synthesis of complex, biologically active molecules.

| Catalyst | Reaction Type | Products | Stereoselectivity | Reference |

| Chiral phosphoric acid | Asymmetric organocatalytic reaction | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | Up to 99% ee | rsc.org |

| Quinoline organocatalyst/TFA | Aza-Michael reaction | Enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines | - | nih.gov |

| - | Aza-Michael reaction | 2,6-cis- and 2,6-trans-piperidines | - | nih.gov |

Photochemical Transformations for Piperidine Ring Construction

Photochemical methods offer unique pathways for the construction of cyclic systems, including piperidines. A photochemical method for obtaining bicyclic piperidinones from dienes via an intramolecular [2+2] cycloaddition has been proposed. nih.gov The resulting products can be readily converted into piperidines. nih.gov

Another approach involves a photoredox-catalyzed α-amino C–H arylation of highly substituted piperidine derivatives with electron-deficient cyano(hetero)arenes. nih.gov While this method functionalizes an existing piperidine ring rather than constructing it, it showcases the utility of photochemical transformations in modifying the piperidine scaffold. Light-induced stereospecific intramolecular [2+2]-cycloaddition of atropisomeric 3,4-dihydro-2-pyridones has also been reported, leading to polycyclic piperidin-2-ones with high stereoselectivity. researchgate.net

Strategies for Incorporating the Tert-butyl Group into the Piperidine-2,6-dione Framework

The introduction of a tert-butyl group at the C4 position of the piperidine-2,6-dione ring presents a unique synthetic challenge due to the steric hindrance of this bulky substituent. Various strategies have been developed to address this, primarily involving either the construction of the piperidine ring with the tert-butyl group already in place or its introduction onto a pre-formed piperidine or pyridine (B92270) precursor.

One common approach involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, a key intermediate, 4-tert-butyl-2,6-dioxopiperidine, can be synthesized through the reaction of 3-tert-butylglutaric acid with an appropriate amine, followed by cyclization.

Another strategy employs the modification of a pre-existing piperidine or pyridine ring. For example, 4-methylpyridine (B42270) can be a starting material, where the methyl group is first functionalized and then elaborated to introduce the tert-butyl group. This can be followed by catalytic hydrogenation or chemical reduction of the pyridine ring to the corresponding piperidine. youtube.com

Furthermore, cycloaddition reactions have been utilized to construct the piperidine ring system with the desired substitution pattern. youtube.com These methods often offer high stereocontrol, which is crucial for the synthesis of specific stereoisomers.

A notable method for preparing 4-substituted piperidines involves the reaction of a ditosylate with deprotonated phenylacetonitrile. youtube.com This approach, however, requires careful control of reagent stoichiometry to avoid the formation of byproducts. youtube.com An alternative elegant method is the hydrogenation of 4-cyanobenzoates, which can be prepared in high yield through the Michael addition of cyanoacetates to cinnamates. youtube.com

The following table summarizes some of the key starting materials and reaction types used to incorporate the tert-butyl group.

| Starting Material | Reaction Type | Key Features |

| 3-tert-butylglutaric acid derivatives | Cyclization | Direct construction of the piperidine-2,6-dione ring. |

| 4-Methylpyridine | Alkylation/Functionalization followed by Reduction | Stepwise introduction of the tert-butyl group onto a pre-existing ring. youtube.com |

| Substituted Pyridines | Cycloaddition | Offers potential for high stereocontrol. youtube.com |

| Acyclic precursors | Dieckmann Condensation | Involves the addition of a primary amine to two moles of an α,β-unsaturated ester, followed by cyclization, hydrolysis, and decarboxylation to yield 4-piperidones which can be further functionalized. dtic.mil |

Optimization of Reaction Conditions and Efficiency in this compound Synthesis

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

A recently developed protocol for the synthesis of substituted piperidine-2,6-diones utilizes potassium tert-butoxide (KOtBu) as a promoter in dimethylformamide (DMF). researchgate.net This method is notable for its mild reaction conditions, operational simplicity, and tolerance of a wide range of functional groups, providing moderate to good yields. researchgate.net The optimization of this reaction involved screening various bases and solvents, with KOtBu in DMF at room temperature proving to be the most effective combination. researchgate.net

The choice of solvent can significantly impact the reaction outcome. For instance, in some syntheses of piperidine derivatives, dichloromethane (B109758) has been found to increase the rate of reaction, while tetrahydrofuran (B95107) can lead to higher stereoselectivity. ajchem-a.com In other cases, acetonitrile (B52724) has been identified as a "greener" and effective solvent, providing a good balance between conversion and selectivity. scielo.br

Temperature is another critical factor. While some reactions proceed efficiently at room temperature, others may require heating or cooling to achieve the desired outcome. For example, in the KOtBu-promoted synthesis, the reaction is initiated at a lower temperature (-20 °C) before being warmed to room temperature. researchgate.net

The selection of a catalyst is also crucial. For instance, palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions in the synthesis of piperidines. researchgate.net In other cases, nanomagnetite (Fe3O4) has been used as an effective and robust catalyst for the preparation of substituted piperidines under ultrasound irradiation. ajchem-a.com

The following table presents a summary of optimized reaction conditions from a study on the synthesis of piperidine-2,6-dione derivatives. researchgate.net

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | [TMBSED][OMs]2 | H2O | Reflux | 5 | 92 |

| 2 | [TMBSED][OMs]2 | EtOH | Reflux | 8 | 85 |

| 3 | [TMBSED][OMs]2 | CH3CN | Reflux | 10 | 78 |

| 4 | [TMBSED][OMs]2 | Neat | 80 | 12 | 70 |

| 5 | No Catalyst | H2O | Reflux | 24 | Trace |

Data adapted from a study on the multi-component synthesis of piperidines. researchgate.net

This data highlights the significant role of the catalyst and solvent in achieving high yields. The use of an ionic liquid catalyst, [TMBSED][OMs]2, in water under reflux conditions proved to be the most efficient method in this particular study. researchgate.net

Reaction Mechanisms and Chemical Reactivity of 4 Tert Butylpiperidine 2,6 Dione

Nucleophilic Additions and Substitutions at the Piperidine-2,6-dione Core

The piperidine-2,6-dione ring is susceptible to attack by a variety of nucleophiles at several positions. The outcomes of these reactions are influenced by the nature of the nucleophile and the reaction conditions.

The reaction of piperidine-2,6-dione systems with nucleophiles like secondary amines can proceed through complex pathways. For instance, reactions involving similar nitro-substituted dione (B5365651) rings with secondary amines such as piperidine (B6355638) and morpholine (B109124) have been shown to yield a mixture of products resulting from parallel Michael addition and ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanisms. nih.gov

The ANRORC mechanism is a notable pathway in heterocyclic chemistry where a nucleophile adds to the ring, causing it to open. thermofisher.com This is followed by a recyclization step to form a new heterocyclic system. thermofisher.com In the context of 4-tert-butylpiperidine-2,6-dione, a strong nucleophile could potentially attack one of the carbonyl carbons, leading to the cleavage of an amide bond and opening of the piperidine ring. The resulting intermediate could then undergo intramolecular cyclization to furnish a rearranged product. This mechanism has been extensively studied in other heterocyclic systems like substituted pyrimidines. thermofisher.com

Michael addition is another possible reaction pathway, particularly if the piperidine-2,6-dione system is further functionalized to contain an α,β-unsaturated moiety.

Both the nitrogen and carbon atoms of the this compound scaffold can undergo alkylation and arylation.

N-Alkylation and N-Arylation: The imide nitrogen is nucleophilic after deprotonation and can be alkylated or arylated. Standard procedures for N-alkylation often involve treating the piperidine derivative with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net Reductive amination is another method to achieve N-alkylation. wikipedia.org For N-arylation, cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used with N-acyl-glutarimides. tamu.edu These reactions typically employ a palladium catalyst and a suitable base to couple the imide with an arylboronic acid. tamu.edu

C-Alkylation: Alkylation can also be directed to the carbon atoms alpha to the carbonyl groups (C3 and C5). This generally requires the formation of an enolate using a strong base, followed by reaction with an alkyl halide. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the electrophile. Studies on the regioselective alkylation of the 3-position of piperidine have been conducted by first converting piperidine into an enamine or a related intermediate. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Position of Reaction |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Nitrogen |

| N-Arylation (Suzuki) | Arylboronic acid, Pd catalyst, Base | Nitrogen |

| C-Alkylation | Strong base (e.g., LDA), Alkyl halide | C3 / C5 |

Carbonyl Group Transformations within the Dione System

The two carbonyl groups of the dione system are key sites for chemical transformations, allowing for a wide range of synthetic modifications.

Reduction: The ketone groups can be reduced to hydroxyl groups using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing ketones to secondary alcohols. libretexts.org The use of NaBH₄ for the reduction of the closely related 4-tert-butylcyclohexanone (B146137) is a well-established procedure, typically carried out in a protic solvent like methanol (B129727) or ethanol. libretexts.org The stereochemical outcome of such a reduction on the dione would be influenced by the bulky tert-butyl group.

Wittig Reaction: The Wittig reaction provides a method to convert a carbonyl group into an alkene. researchgate.nettamu.eduthieme-connect.com This reaction involves a phosphorus ylide (Wittig reagent) reacting with a ketone or aldehyde. researchgate.net It has been demonstrated that glutarimide (B196013) derivatives can undergo the Wittig reaction with various aldehydes to produce the corresponding alkylidene-glutarimides, effectively replacing a carbonyl oxygen with a C=C double bond.

Grignard and Organolithium Additions: Organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl groups to form tertiary alcohols. The reaction of Grignard reagents with β-dicarbonyl compounds, such as 2,4-pentanedione, has been shown to produce β-hydroxyketones. wikipedia.org A similar reaction with this compound would be expected to yield mono- or di-addition products depending on the stoichiometry and reaction conditions.

| Transformation | Reagent(s) | Functional Group Change |

| Reduction | Sodium Borohydride (NaBH₄) | C=O → CH-OH |

| Olefination | Phosphorus Ylide (Wittig Reagent) | C=O → C=CR₂ |

| Alkylation | Grignard Reagent (RMgX) | C=O → C(OH)R |

Stereochemical Control and Diastereoselectivity in Reactions Involving the this compound Scaffold

The presence of the large tert-butyl group at the 4-position of the piperidine ring has a profound influence on the stereochemical course of reactions. This group typically adopts an equatorial position in the chair conformation of the ring to minimize steric strain. This conformational preference dictates the facial selectivity of approaching reagents.

For instance, in the reduction of the carbonyl groups, the hydride reagent will preferentially attack from the less hindered face of the molecule. In the case of 4-tert-butylcyclohexanone, reduction with NaBH₄ yields a mixture of cis and trans alcohols, with the trans isomer (where the hydroxyl group is axial) often being the major product due to equatorial attack of the hydride. A similar diastereoselectivity would be expected in the reduction of this compound.

Chemoenzymatic methods have also been developed for the stereoselective synthesis of disubstituted piperidines. These methods, often employing enzymes like transaminases and imine reductases, can provide access to all four possible diastereomers of a 2,6-disubstituted piperidine by controlling the stereochemistry at each chiral center. The principles of achieving high diastereoselectivity through catalyst and substrate control are central to the synthesis of complex piperidine derivatives.

Stability and Degradation Pathways of this compound (e.g., Hydrolysis)

The stability of the this compound ring is subject to its environment, particularly pH. The imide functionality is susceptible to hydrolysis, especially under basic or acidic conditions.

Hydrolysis: Base-mediated hydrolysis typically involves the attack of a hydroxide (B78521) ion on one of the carbonyl carbons. This leads to the opening of the piperidine ring to form a glutaramic acid derivative (a dicarboxylic acid monoamide). Studies on N-acyl-glutarimides have shown that hydrolysis can proceed via C-N bond cleavage, resulting in ring-opening. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of co-solvents. The bulky tert-butyl group may sterically hinder the approach of the nucleophile, potentially affecting the rate of hydrolysis compared to unsubstituted glutarimide.

The general mechanism for base-catalyzed hydrolysis of the imide bond is as follows:

Nucleophilic attack of hydroxide on a carbonyl carbon.

Formation of a tetrahedral intermediate.

Cleavage of the C-N bond, opening the ring.

Protonation of the resulting amide and carboxylate upon workup.

This susceptibility to hydrolysis is an important consideration in the synthesis, purification, and storage of this and related compounds.

Advanced Spectroscopic and Crystallographic Characterization of 4 Tert Butylpiperidine 2,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional experiments, the precise arrangement of atoms within 4-Tert-butylpiperidine-2,6-dione can be established.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling patterns (J) reveal the connectivity between neighboring protons.

Key features in the ¹H NMR spectrum include signals corresponding to the protons of the tert-butyl group, which typically appear as a singlet due to the absence of adjacent protons. The protons on the piperidine (B6355638) ring exhibit more complex splitting patterns (multiplets) due to their coupling with each other. The chemical shifts and coupling constants are essential for assigning each proton to its specific position in the molecule. organicchemistrydata.orgubc.ca

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| tert-Butyl (9H) | ~0.9-1.1 | Singlet | N/A |

| H-4 (1H) | ~2.5-2.7 | Multiplet | |

| H-3, H-5 (4H) | ~2.3-2.6 | Multiplet | |

| NH (1H) | ~7.5-8.5 | Broad Singlet | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used for analysis.

Carbon (¹³C) NMR Analysis of the Piperidine-2,6-dione Skeleton and Substituents

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum will show characteristic signals for the carbonyl carbons (C2 and C6) of the dione (B5365651) functionality, which are typically found in the downfield region (around 170-180 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group will also have distinct chemical shifts. The carbons of the piperidine ring (C3, C4, and C5) will appear at intermediate chemical shifts. researchgate.net

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2, C6 (Carbonyl) | ~172 |

| C4 | ~45 |

| C(CH₃)₃ (quaternary) | ~32 |

| C(CH₃)₃ (methyl) | ~27 |

| C3, C5 | ~30 |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To further confirm the structure and elucidate the stereochemistry of this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to trace the proton-proton connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can help determine the preferred conformation of the piperidine ring and the orientation of the tert-butyl substituent. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The IR spectrum is particularly useful for identifying the characteristic stretching vibrations of the carbonyl (C=O) groups of the dione, which typically appear as strong absorption bands in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the piperidine ring will also be observable, usually as a band around 3200-3400 cm⁻¹. The C-H stretching and bending vibrations of the tert-butyl group and the piperidine ring will also be present. nih.govchemicalbook.com

Raman spectroscopy complements the IR data. While the carbonyl stretching vibrations are also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the tert-butyl group, often produce stronger Raman signals than IR signals. nih.gov

Interactive Vibrational Spectroscopy Data Table for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3200-3400 | |

| C-H Stretch (Aliphatic) | ~2850-3000 | ~2850-3000 |

| C=O Stretch (Dione) | ~1680-1720 | ~1680-1720 |

| C-N Stretch | ~1100-1300 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule will likely undergo characteristic fragmentation pathways under electron ionization (EI) or other ionization methods. Common fragmentation patterns may include the loss of the tert-butyl group, the loss of carbon monoxide, and cleavage of the piperidine ring. Analyzing these fragments helps to piece together the molecular structure. uni.lunih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms in the molecule can be determined. redalyc.orgbohrium.com

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A definitive analysis of the bond lengths, bond angles, and dihedral angles of this compound requires single-crystal X-ray diffraction data, which is currently unavailable in public databases. Such data would provide precise atomic coordinates, allowing for the detailed geometric characterization of the molecule.

In the absence of specific data, a theoretical analysis or comparison with closely related structures could provide estimations. For instance, studies on compounds like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate and 2,6-di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one reveal typical bond lengths and angles for piperidine and substituted rings. However, the electronic and steric influence of the dione functionality and the specific positioning of the tert-butyl group at the 4-position in this compound would lead to unique geometric parameters.

Table 1: Hypothetical Data Table of Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C2 | O1 | Data Not Available |

| C6 | O2 | Data Not Available |

| N1 | C2 | Data Not Available |

| N1 | C6 | Data Not Available |

| C4 | C(tert-butyl) | Data Not Available |

Table 2: Hypothetical Data Table of Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | N1 | C2 | Data Not Available |

| N1 | C2 | C3 | Data Not Available |

| C3 | C4 | C5 | Data Not Available |

| O1 | C2 | N1 | Data Not Available |

Table 3: Hypothetical Data Table of Selected Dihedral Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6 | N1 | C2 | C3 | Data Not Available |

| N1 | C2 | C3 | C4 | Data Not Available |

| C2 | C3 | C4 | C5 | Data Not Available |

Supramolecular Interactions and Crystal Packing

Without experimental crystallographic data, a detailed description of the supramolecular interactions and crystal packing of this compound remains speculative. Hirshfeld surface analysis, often used to visualize and quantify intermolecular interactions, cannot be performed without the underlying crystal structure information.

Theoretical and Computational Chemistry Studies on 4 Tert Butylpiperidine 2,6 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 4-tert-butylpiperidine-2,6-dione, these calculations would reveal the distribution of electrons within the molecule and the energies of its molecular orbitals.

Detailed research findings on the electronic structure of this compound are not readily found in the literature. However, studies on analogous compounds, such as 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, have utilized methods like the Hartree-Fock (HF) and post-Hartree-Fock methods to elucidate their electronic properties. nih.gov For this compound, such calculations would likely focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap would suggest high stability. The spatial distribution of these frontier orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.

A hypothetical molecular orbital energy diagram for this compound, based on typical findings for similar molecules, would show the HOMO localized primarily on the nitrogen atom and the carbonyl oxygen atoms, while the LUMO would be distributed over the carbonyl carbons.

| Orbital | Typical Localization | Significance |

| HOMO | Nitrogen lone pair, Carbonyl oxygen atoms | Site of electron donation (nucleophilicity) |

| LUMO | Carbonyl carbon atoms | Site of electron acceptance (electrophilicity) |

| HOMO-1 | σ-bonds of the piperidine (B6355638) ring and tert-butyl group | Core electronic structure |

| LUMO+1 | Antibonding orbitals associated with the dione (B5365651) system | Higher energy acceptor orbitals |

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground state properties of molecules.

While specific DFT studies on this compound are not published, research on related piperidinones consistently employs DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to optimize molecular geometries and calculate thermodynamic properties. nih.gov For this compound, a DFT study would provide precise bond lengths, bond angles, and dihedral angles. These optimized geometry parameters are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT calculations would yield important energetic data, including the molecule's total energy, enthalpy of formation, and Gibbs free energy. This information is vital for assessing its stability relative to other isomers or conformers.

A table of expected optimized geometric parameters for the most stable conformer of this compound, as would be determined by DFT, is presented below.

| Parameter | Expected Value (based on related structures) |

| C-N Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.23 Å |

| C-C Bond Length (ring) | ~1.53 Å |

| C-N-C Bond Angle | ~120° |

| O=C-N Bond Angle | ~122° |

| O=C-C Bond Angle | ~120° |

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers of transition states.

There is no specific literature on the computational analysis of reaction mechanisms involving this compound. However, computational studies on the reactions of similar molecules, such as the synthesis of pyrrolidinedione derivatives, have been conducted. A computational study on the synthesis of this compound, for example, from the cyclization of a substituted glutaric acid derivative, would involve locating the transition state for the ring-closing step. The energy of this transition state, relative to the reactants, would determine the reaction's activation energy and, consequently, its rate. For reactions involving this compound, such as its hydrolysis or N-alkylation, computational analysis could predict the most favorable reaction pathways and identify key intermediates.

A hypothetical reaction coordinate diagram for the N-alkylation of this compound would show the energies of the reactants, the transition state, and the products, providing a quantitative measure of the reaction's feasibility.

Conformational Analysis and Potential Energy Surfaces of the Piperidine Ring

The piperidine ring is known for its conformational flexibility, most commonly adopting chair, boat, and twist-boat conformations. The substituents on the ring significantly influence the relative stabilities of these conformers.

Specific conformational analysis of this compound is not available in the literature. However, studies on substituted piperidines, such as 4-tert-butyl-2,6-bis(piperidinomethyl)phenol, have shown that piperidine rings typically adopt a chair conformation. For this compound, a computational conformational search would likely reveal that the chair conformation is the most stable. The bulky tert-butyl group at the 4-position would strongly prefer an equatorial orientation to minimize steric strain. A potential energy surface (PES) scan, varying key dihedral angles of the piperidine ring, would map the energetic landscape of the conformational isomers and the energy barriers for interconversion between them.

The expected relative energies of the principal conformers of this compound are summarized in the table below.

| Conformer | Tert-butyl Group Orientation | Expected Relative Energy (kcal/mol) |

| Chair | Equatorial | 0 (most stable) |

| Chair | Axial | > 5 |

| Twist-Boat | - | ~5-6 |

| Boat | - | ~6-7 |

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their movements and interactions with a solvent.

While no specific MD simulations for this compound in solution have been published, such studies are common for understanding the behavior of bioactive molecules. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would track the trajectories of all atoms over time. This would allow for the analysis of the molecule's flexibility, the stability of its conformations in solution, and its interactions with solvent molecules, such as the formation of hydrogen bonds between the N-H and carbonyl groups and water. The simulations could also be used to calculate properties like the radial distribution functions around specific atoms, providing insight into the local solvent structure.

Applications of 4 Tert Butylpiperidine 2,6 Dione in Organic Synthesis

Role as a Versatile Chemical Building Block and Intermediate

4-Tert-butylpiperidine-2,6-dione is a valuable heterocyclic compound that serves as a versatile building block and intermediate in organic synthesis. Its rigid piperidine-2,6-dione core, substituted with a sterically demanding tert-butyl group at the 4-position, provides a unique structural scaffold for the development of a wide range of more complex molecules. The presence of the reactive imide nitrogen and the alpha-carbons to the carbonyl groups allows for various chemical modifications, making it an attractive starting material for synthetic chemists.

The utility of this compound stems from its ability to participate in a variety of chemical transformations. The piperidine-2,6-dione moiety is a key structural feature in a number of biologically active compounds, and the tert-butyl group can influence the conformational preferences and physicochemical properties of the resulting derivatives. This makes this compound a crucial intermediate in the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Precursor for the Synthesis of Diverse Piperidine-2,6-dione Derivatives

One of the primary applications of this compound is its role as a precursor for the synthesis of a diverse array of piperidine-2,6-dione derivatives. The core structure can be readily modified at several positions, leading to a vast chemical space of new compounds with tailored properties.

For instance, the imide nitrogen can be alkylated, acylated, or arylated to introduce various substituents. The carbonyl groups can undergo reactions typical of ketones, and the methylene (B1212753) groups adjacent to the carbonyls can be functionalized through enolate chemistry. This versatility allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs and the development of new materials with specific characteristics.

An example of its use as a precursor is in the synthesis of analogs of biologically active molecules. By starting with the this compound scaffold, chemists can efficiently generate libraries of related compounds for screening purposes.

Functionalization Strategies for Chemical Diversification of the Dione (B5365651) Core

The chemical diversification of the this compound core is achieved through various functionalization strategies that target different positions of the molecule. These strategies are crucial for creating a wide range of derivatives with unique properties.

N-Functionalization and Derivatization Approaches

The nitrogen atom of the imide group in this compound is a key site for functionalization. A variety of N-substituted derivatives can be prepared through reactions such as alkylation, arylation, and acylation. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

For example, the introduction of different alkyl or aryl groups on the nitrogen atom can impact the compound's solubility, lipophilicity, and ability to interact with biological targets. The synthesis of N-aryl derivatives, for instance, can be achieved by reacting this compound with an appropriate aniline (B41778) derivative in the presence of a coupling agent.

| Reactant 1 | Reactant 2 | Product |

| This compound | Alkyl Halide | N-Alkyl-4-tert-butylpiperidine-2,6-dione |

| This compound | Arylboronic Acid | N-Aryl-4-tert-butylpiperidine-2,6-dione |

| This compound | Acyl Chloride | N-Acyl-4-tert-butylpiperidine-2,6-dione |

Functionalization at Other Positions of the Piperidine (B6355638) Ring

Besides N-functionalization, the piperidine ring of this compound can be modified at other positions. The carbons alpha to the carbonyl groups (C3 and C5) are particularly amenable to functionalization through enolate chemistry. Deprotonation at these positions generates a nucleophilic enolate that can react with various electrophiles, allowing for the introduction of a wide range of substituents.

Furthermore, the carbonyl groups themselves can be targeted for modification. For example, they can undergo reduction to form the corresponding hydroxyl derivatives or can be converted to other functional groups. These transformations further expand the chemical diversity that can be achieved from the this compound scaffold. Site-selective functionalization can be controlled by the choice of reagents and reaction conditions. nih.gov

Development of Novel Reagents and Ligands Based on the this compound Scaffold

The unique structural features of this compound make it an attractive scaffold for the development of novel reagents and ligands for various applications in organic synthesis and catalysis. The rigid framework and the presence of multiple functional groups allow for the design of molecules with specific spatial arrangements and coordination properties.

By strategically introducing coordinating groups onto the piperidine-2,6-dione core, it is possible to create new ligands for transition metal catalysis. The tert-butyl group can play a crucial role in influencing the steric environment around the metal center, potentially leading to improved selectivity and activity in catalytic reactions.

Moreover, derivatives of this compound can be designed to act as organocatalysts or chiral resolving agents. The inherent chirality of some of its derivatives can be exploited in asymmetric synthesis to control the stereochemical outcome of reactions.

Applications in Multi-Step Organic Synthesis for Complex Molecular Architectures

In the context of total synthesis, a fragment derived from this compound can be coupled with other synthetic intermediates to assemble the final target molecule. This approach, known as a convergent synthesis, is often more efficient than a linear synthesis where the molecule is built step-by-step. The principles of retrosynthetic analysis can be applied to identify key disconnections where the this compound unit can be introduced. youtube.com

Q & A

Q. What are the common synthetic routes for 4-Tert-butylpiperidine-2,6-dione?

- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, substituted piperidinediones can be synthesized via lithium nitride-mediated reactions of α,β-unsaturated carbonyl compounds with nitriles. This method yields 3,5-dicyano derivatives with tert-butyl groups, as demonstrated in the preparation of 4-methyl-4-phenyl-3,5-dicyano-2,6-piperidinedione (mp 290–291°C) . Alternative routes may involve Mitsunobu reactions or tert-butoxycarbonyl (Boc) protection strategies, as seen in related piperidine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and nitrile (CN) groups at ~2200–2274 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include piperidine ring protons (δ 2.5–4.8 ppm) and tert-butyl groups (δ 1.4–1.7 ppm). For example, 4-methyl-4-phenyl derivatives show aromatic protons at δ 7.2–7.4 ppm and methyl singlets at δ 1.46 .

- GC-MS/Elemental Analysis : Confirms molecular weight (e.g., MW 234 for 1-(3-nitrophenyl)piperidine-2,6-dione) and purity (>99%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Dichlor methane (DCM) or THF improves solubility of intermediates .

- Catalyst Use : Lithium nitride enhances cyclization efficiency in dicyano-piperidinedione synthesis .

- Temperature Control : Gradual heating (e.g., 50–60°C) minimizes side reactions like tert-butyl group degradation .

- Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility : Replicate synthesis under identical conditions (e.g., 4h in showed mp 245–247°C vs. literature 255°C).

- Analytical Validation : Perform DSC to confirm polymorphism or impurities. Recrystallize using solvents like ethanol/water mixtures .

- Cross-Referencing : Compare NMR shifts with structurally similar compounds (e.g., 4-benzylpiperidine derivatives ).

Q. What role does the tert-butyl group play in the compound’s reactivity and stability?

- Methodological Answer :

- Steric Hindrance : The bulky tert-butyl group reduces nucleophilic attack on the piperidine ring, enhancing thermal stability .

- Electronic Effects : Electron-donating tert-butyl groups may stabilize radical intermediates in oxidation reactions .

- Crystallinity : Tert-butyl substituents improve crystal packing, aiding X-ray diffraction analysis .

Q. How is this compound utilized as a building block in complex organic syntheses?

- Methodological Answer :

- Pharmaceutical Intermediates : Boc-protected derivatives (e.g., N-tert-butoxycarbonyl-4-piperidone) are precursors for kinase inhibitors .

- Ligand Design : Piperidinediones serve as chelating agents in metal-catalyzed reactions (e.g., Ru-bipyridine complexes ).

- Polymer Chemistry : Incorporation into polyamides enhances thermal resistance due to rigid tert-butyl motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.